molecular formula C22H25F2N4O3Cl B601136 Gefitinib 3,4-Difluoro Impurity HCl CAS No. 184475-68-1

Gefitinib 3,4-Difluoro Impurity HCl

Cat. No.: B601136
CAS No.: 184475-68-1
M. Wt: 466.92
InChI Key:
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Description

Gefitinib 3,4-Difluoro Impurity Hydrochloride is a chemical compound used primarily as a reference standard in pharmaceutical research. It is a derivative of gefitinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The chemical name for this compound is N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gefitinib 3,4-Difluoro Impurity Hydrochloride involves multiple steps, starting with the preparation of the quinazoline core structure. The key steps include:

    Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,4-difluorophenyl group: This step involves the substitution reaction where the difluorophenyl group is introduced to the quinazoline core.

    Attachment of the morpholinopropoxy group: This is done through a nucleophilic substitution reaction, where the morpholinopropoxy group is attached to the quinazoline core.

    Methoxylation: The methoxy group is introduced through a methylation reaction.

Industrial Production Methods: Industrial production of Gefitinib 3,4-Difluoro Impurity Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Oxidation: Gefitinib 3,4-Difluoro Impurity Hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.

    Reducing agents: Such as sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents.

Major Products:

Scientific Research Applications

Gefitinib 3,4-Difluoro Impurity Hydrochloride is used extensively in scientific research, including:

Mechanism of Action

Gefitinib 3,4-Difluoro Impurity Hydrochloride, being a derivative of gefitinib, shares a similar mechanism of action. It inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme. This inhibition prevents the phosphorylation of tyrosine residues on the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells that overexpress EGFR .

Comparison with Similar Compounds

Gefitinib 3,4-Difluoro Impurity Hydrochloride can be compared with other similar compounds such as:

    Gefitinib: The parent compound, used as a tyrosine kinase inhibitor in cancer treatment.

    Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness: Gefitinib 3,4-Difluoro Impurity Hydrochloride is unique due to the presence of the 3,4-difluorophenyl group, which distinguishes it from other impurities and analogs. This structural difference can influence its reactivity and interaction with biological targets .

Properties

CAS No.

184475-68-1

Molecular Formula

C22H25F2N4O3Cl

Molecular Weight

466.92

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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